N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a hybrid molecule combining a 5-methoxyindole core, a purine ring, and a beta-alaninamide linker. The 5-methoxyindole moiety is linked via an ethyl chain to the beta-alaninamide group, which is further connected to the 6-position of the purine ring. The beta-alaninamide bridge may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C19H21N7O2/c1-28-13-2-3-15-14(8-13)12(9-22-15)4-6-20-16(27)5-7-21-18-17-19(24-10-23-17)26-11-25-18/h2-3,8-11,22H,4-7H2,1H3,(H,20,27)(H2,21,23,24,25,26) |
InChI Key |
NSIRUWYERBFILN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the indole and purine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The purine moiety can be synthesized through a series of reactions involving the formation of the imidazole ring followed by the fusion with a pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups on the purine ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of the purine ring can produce amino-purine derivatives .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with various molecular targets. The indole moiety can bind to serotonin receptors, influencing neurotransmission, while the purine moiety can interact with nucleic acids, affecting gene expression and cellular metabolism . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole-Based Analogues
- 5-MeO-DALT (N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine) Structure: Shares the 5-methoxyindole-ethylamine backbone but substitutes the purine-beta-alaninamide group with diallylamine. Activity: Known as a serotonergic psychedelic, acting primarily on 5-HT receptors. The absence of the purine moiety limits its interaction with purinergic targets. Synthesis: Synthesized via alkylation of 5-methoxytryptamine with allyl halides .
- 5-MeO-MIPT (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine) Structure: Features a 5-methoxyindole-ethylamine core with isopropyl and methyl groups instead of the purine-beta-alaninamide. Activity: Exhibits hallucinogenic effects via 5-HT2A receptor agonism. The simpler substituents reduce metabolic complexity compared to the target compound .
Purine Derivatives
Isopentenyladenine (N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine)
- N-Benzyl-9-Alkyl-2-Chloro-9H-purin-6-amines Structure: Substitutes the beta-alaninamide group with benzyl and chloro substituents. Activity: Investigated as kinase inhibitors.
Beta-Alaninamide-Linked Compounds
- N~3~-(Ethylcarbamoyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-beta-alaninamide
Pharmacological and Physicochemical Properties
| Property | Target Compound | 5-MeO-DALT | Isopentenyladenine |
|---|---|---|---|
| Molecular Weight | ~450 Da (estimated) | 272.37 Da | 203.24 Da |
| LogP (Predicted) | ~1.5 (moderate polarity) | 2.8 (lipophilic) | 1.2 (polar) |
| Biological Targets | 5-HT receptors, Purinergic receptors | 5-HT2A/2C | Cytokinin receptors |
| Metabolic Stability | High (amide bond) | Moderate (amine oxidation) | Low (rapid glycosylation) |
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of organic compounds known as 3-alkylindoles , which are characterized by an indole moiety with an alkyl chain. Its structure can be summarized as follows:
- Molecular Formula : C13H15N5O2
- Molecular Weight : 273.29 g/mol
- IUPAC Name : this compound
Research indicates that compounds with indole structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Indoles have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis and other bacterial strains. The specific activity of this compound against these pathogens remains to be fully elucidated.
- Antioxidant Properties : Indole derivatives are known to possess antioxidant properties, which can mitigate oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further exploration in cancer therapy.
In Vitro Studies
Several studies have evaluated the biological activity of related indole compounds, providing insights into the potential effects of this compound:
Pharmacological Profile
The compound's pharmacological profile indicates potential interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
- Transporter Interactions : Preliminary data suggest that it may interact with transporters such as P-glycoprotein, influencing drug absorption and disposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
